molecular formula C9H5ClN2OS B115962 3-Chloro-6-(2-thienylcarbonyl)pyridazine CAS No. 146233-34-3

3-Chloro-6-(2-thienylcarbonyl)pyridazine

Cat. No.: B115962
CAS No.: 146233-34-3
M. Wt: 224.67 g/mol
InChI Key: ARQPMFUQRDVDGM-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-thienylcarbonyl)pyridazine is a heterocyclic compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a thienylcarbonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-thienylcarbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with 2-thienylcarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-thienylcarbonyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thienylcarbonyl group can undergo oxidation or reduction under specific conditions, resulting in the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different thienylcarbonyl derivatives .

Scientific Research Applications

3-Chloro-6-(2-thienylcarbonyl)pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-thienylcarbonyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.

    Thienylcarbonyl Derivatives: Compounds containing a thienylcarbonyl group similar to 3-Chloro-6-(2-thienylcarbonyl)pyridazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a thienylcarbonyl group makes it a valuable compound for various research applications .

Properties

IUPAC Name

(6-chloropyridazin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-4-3-6(11-12-8)9(13)7-2-1-5-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQPMFUQRDVDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438232
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146233-34-3
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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